Morpholine-3-carboxylic Acid

Catalog No.
S799036
CAS No.
77873-76-8
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine-3-carboxylic Acid

CAS Number

77873-76-8

Product Name

Morpholine-3-carboxylic Acid

IUPAC Name

morpholine-3-carboxylic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)

InChI Key

JUNOWSHJELIDQP-UHFFFAOYSA-N

SMILES

C1COCC(N1)C(=O)O

Synonyms

(RS)-Morpholine-3-carboxylic Acid

Canonical SMILES

C1COCC(N1)C(=O)O

Morpholine-3-carboxylic acid is a non-proteinogenic, heterocyclic amino acid analog used as a specialized building block in medicinal chemistry and peptide science. Structurally, it incorporates a morpholine ring, which distinguishes it from common cyclic amino acids like proline and pipecolic acid by the presence of an oxygen heteroatom. This feature imparts unique stereoelectronic properties and a defined conformational preference, making it a functional tool for designing molecules with specific three-dimensional structures and improved physicochemical profiles. [REFS-1, REFS-2]

Direct substitution of Morpholine-3-carboxylic acid with structurally similar analogs like pipecolic acid (the all-carbon six-membered ring) or proline (the five-membered ring) is often unfeasible in synthesis and application. The presence of the oxygen atom at the 1-position is not a passive structural change; it fundamentally alters the ring's conformational bias, hydrogen bonding capability, and polarity. [REFS-1, REFS-2]. These differences directly translate to distinct secondary structures in peptidomimetics and significant variations in critical properties like solubility and metabolic stability, making these compounds functionally non-interchangeable for many procurement requirements. [3]

Altered Conformational Control: Induces Type VI Beta-Turns Not Seen with Proline Analogs

When incorporated into a model tetrapeptide, the cis-isomer of an L-Morpholine-3-carboxylic acid (L-Mor) residue was shown to induce a strong preference for a Type VI beta-turn structure. This provides a distinct conformational outcome compared to the beta-turn structures typically induced by the benchmark cyclic amino acid, L-proline, in similar peptide sequences. [1]

Evidence DimensionInduced Secondary Structure
Target Compound DataPreferential formation of Type VI beta-turn (for cis Val-Mor amide bond)
Comparator Or BaselineL-proline (induces other beta-turn types, e.g., Type I or II, in reference peptides)
Quantified DifferenceQualitatively different and specific secondary structure induction
ConditionsModel tetrapeptide Ac-Val-Xxx-Leu-Phe-OMe in CD3CN solution, analyzed by NMR and IR spectroscopy.

This allows for the precise design of peptide scaffolds with specific, non-standard geometries that are inaccessible using more common building blocks like proline.

Superior Hydrophilicity Profile for Improved Solubility and Formulation

The calculated octanol-water partition coefficient (XLogP3) for (S)-Morpholine-3-carboxylic acid is -3.2, indicating significantly higher hydrophilicity compared to its direct all-carbon six-membered ring analog, (R)-Pipecolic acid, which has an XLogP3 of -2.3. [REFS-1, REFS-2] The presence of the morpholine oxygen atom acts as a strong hydrogen bond acceptor, reducing the compound's lipophilicity.

Evidence DimensionLipophilicity (Calculated)
Target Compound DataXLogP3 = -3.2
Comparator Or Baseline(R)-Pipecolic Acid: XLogP3 = -2.3
Quantified Difference0.9 log units lower (more hydrophilic)
ConditionsComputational prediction using the XLogP3 algorithm as provided by PubChem.

Increased hydrophilicity is a key procurement driver for improving aqueous solubility, which is critical for compound handling, assay performance, and the formulation of potential drug candidates.

Process-Ready: Validated Compatibility with Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

An enantiopure, Fmoc-protected version of Morpholine-3-carboxylic acid has been synthesized and successfully used in a standard solid-phase peptide synthesis (SPPS) protocol. The synthesis of a model tripeptide demonstrated full compatibility with common SPPS reagents and conditions, confirming its utility as a ready-to-use building block for automated and manual peptide synthesis. [1]

Evidence DimensionSynthetic Process Compatibility
Target Compound DataFully compatible with standard Fmoc-SPPS workflow
Comparator Or BaselineStandard Fmoc-protected proteinogenic amino acids
Quantified DifferenceNo significant deviation from standard protocols required
ConditionsFmoc-based solid-phase synthesis of a model tripeptide.

This ensures the compound can be integrated directly into existing, high-throughput laboratory and industrial peptide synthesis workflows without requiring extensive process redevelopment, lowering the barrier to adoption.

Design of Peptidomimetics with Specific Turn Geometries

This compound is the right choice when the goal is to enforce a specific Type VI beta-turn, a conformational motif not readily accessible with standard proline analogs. This is critical for precisely controlling the shape of a peptide backbone to optimize binding to a biological target. [1]

Enhancing Aqueous Solubility in Drug Discovery Scaffolds

For projects where the parent peptide or molecule exhibits poor aqueous solubility, incorporating Morpholine-3-carboxylic acid serves as a practical strategy to increase hydrophilicity without sacrificing core structural integrity, facilitating easier handling, formulation, and improved pharmacokinetic profiles. [2]

Building Block for Library Synthesis via Automated SPPS

Due to its proven compatibility with standard Fmoc-SPPS protocols, this building block is suitable for inclusion in automated synthesis platforms for the generation of diverse peptidomimetic libraries, enabling high-throughput screening campaigns. [3]

XLogP3

-3.2

Dates

Last modified: 08-15-2023

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